molecular formula C8H11BrN2O2 B15057289 Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate

Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate

Cat. No.: B15057289
M. Wt: 247.09 g/mol
InChI Key: NUHBMXXPDCIHKE-UHFFFAOYSA-N
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Description

Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromine atom at the 5-position of the pyrazole ring and a methyl ester group attached to the butanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-1H-pyrazole with methyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., DMF).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products

    Substitution: Various substituted pyrazole derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids and other oxidized products.

Mechanism of Action

The mechanism of action of Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate is unique due to the presence of both the bromine atom and the butanoate chain, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications .

Biological Activity

Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate is a compound belonging to the pyrazole class, which has gained attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrN2O2C_{10}H_{12}BrN_2O_2. The compound features a pyrazole ring, a bromine substitution at position 5, and an ester functional group. These structural elements contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom on the pyrazole ring can enhance the compound's reactivity and binding affinity to various enzymes and receptors. This interaction may modulate critical biological pathways, influencing processes such as inflammation, microbial resistance, and cellular signaling .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Research indicates that pyrazole derivatives can act as antibiotic adjuvants against resistant bacterial strains. Notably, studies have reported that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundActivity TypeMIC (µg/mL)Reference
This compoundAntibacterial16 - 32
Compound XAntifungal4 - 16
Compound YAntibacterial8 - 16

Anti-inflammatory Properties

The pyrazole nucleus is known for its anti-inflammatory effects. Compounds derived from pyrazoles have been evaluated for their ability to inhibit inflammatory responses in various models. This compound's potential in this area suggests it could be developed for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and related compounds:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL .
  • Inflammatory Response Modulation : In vitro assays indicated that pyrazole derivatives could reduce pro-inflammatory cytokine production in macrophages, suggesting a mechanism through which this compound may exert anti-inflammatory effects .
  • Synergistic Effects : Research has highlighted the potential for this compound to work synergistically with existing antibiotics, enhancing their efficacy against resistant strains .

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

methyl 4-(5-bromopyrazol-1-yl)butanoate

InChI

InChI=1S/C8H11BrN2O2/c1-13-8(12)3-2-6-11-7(9)4-5-10-11/h4-5H,2-3,6H2,1H3

InChI Key

NUHBMXXPDCIHKE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCN1C(=CC=N1)Br

Origin of Product

United States

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